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molecular formula C10H11N3O2S B049882 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole CAS No. 116850-44-3

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

Cat. No. B049882
M. Wt: 237.28 g/mol
InChI Key: DPGDRICHXKQXEN-UHFFFAOYSA-N
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Patent
US07868177B2

Procedure details

A slurry of 4-methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (0.360 g, 1.75 mmol) and oxone(r) monopersulfate compound (2.16 g, 3.51 mmol) were stirred rapidly in 5 mL MeOH overnight. The reaction was concentrated and the solids diluted with water, ice, and treated with 6 N NaOH until a pH>10. The resulting material was extracted 3×DCM, and the combined organic layers were dried over anhyd sodium sulfate, filtered, and concentrated to give 4-methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole as a white solid. MS m/z=238 [M+H]+. Calc'd for C10H11N3O2S: 237.3.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:5][N:4]=[C:3]1SC.O[O:16][S:17]([O-:19])=O.[K+].[CH3:21]O>>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:5][N:4]=[C:3]1[S:17]([CH3:21])(=[O:19])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
CN1C(=NN=C1C1=CC=CC=C1)SC
Name
Quantity
2.16 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
the solids diluted with water, ice
ADDITION
Type
ADDITION
Details
treated with 6 N NaOH until a pH>10
EXTRACTION
Type
EXTRACTION
Details
The resulting material was extracted 3×DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhyd sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NN=C1C1=CC=CC=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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